Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid moiety and a pyrimidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, which is then reacted with triphosphoric acid under controlled conditions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving high yields and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triphosphoric acid moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Triphosphoric acid, P-(2-((5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
Uniqueness
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is unique due to the presence of both the triphosphoric acid and the 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82617-27-4 |
---|---|
Molecular Formula |
C8H15N2O13P3 |
Molecular Weight |
440.13 g/mol |
IUPAC Name |
[hydroxy-[2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N2O13P3/c1-6-4-10(8(12)9-7(6)11)5-20-2-3-21-25(16,17)23-26(18,19)22-24(13,14)15/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19)(H,9,11,12)(H2,13,14,15) |
InChI Key |
SSKIELHFEOVTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.